3-Fluoropropanimidamide
Description
3-Fluoropropanimidamide (C₃H₇FN₂) is a fluorinated amidine derivative characterized by a propanimidamide backbone substituted with a fluorine atom at the third carbon position. Fluorine substitution typically enhances metabolic stability, lipophilicity, and binding affinity in pharmaceutical compounds .
Properties
Molecular Formula |
C3H7FN2 |
|---|---|
Molecular Weight |
90.10 g/mol |
IUPAC Name |
3-fluoropropanimidamide |
InChI |
InChI=1S/C3H7FN2/c4-2-1-3(5)6/h1-2H2,(H3,5,6) |
InChI Key |
MDTGZFLMCZPFNY-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropropanimidamide typically involves the introduction of a fluorine atom into a propanimidamide precursor. One common method is the fluorination of propanimidamide using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of 3-Fluoropropanimidamide may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Continuous flow reactors and other modern techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 3-Fluoropropanimidamide into fluorinated amines or other reduced forms.
Substitution: The fluorine atom in 3-Fluoropropanimidamide can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.
Scientific Research Applications
3-Fluoropropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: 3-Fluoropropanimidamide is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoropropanimidamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
A comparison of 3-fluoropropanimidamide with structurally related compounds highlights key differences in substituents, molecular weight, and functional groups:
Key Observations :
- Fluorine Impact : The trifluoromethyl analog (C₃H₅F₃N₂) exhibits higher molecular weight and lipophilicity compared to 3-fluoropropanimidamide, which may enhance membrane permeability but reduce solubility .
- Substituent Diversity: Phenoxy and phenylamino groups (e.g., in Safinamide derivatives) introduce aromaticity, affecting π-π stacking interactions in drug-receptor binding .
- Amidine vs. Amide : Amidines (e.g., 3-fluoropropanimidamide) are more basic than amides (e.g., Safinamide), influencing ionization states under physiological conditions .
Pharmacological Activity
- Enzyme Inhibition : Safinamide (a fluorinated propanamide derivative) acts as a selective MAO-B inhibitor, leveraging its fluorobenzyl group for enhanced binding affinity and metabolic stability . By analogy, 3-fluoropropanimidamide’s amidine group could target proteases or kinases.
- Agrochemical Potential: Fluorinated amidines are explored as fungicides and herbicides due to their stability and ability to disrupt enzymatic pathways in pests .
Comparative Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| 3-Fluoropropanimidamide | - High basicity for ionic interactions - Simple structure for derivatization |
- Limited solubility due to amidine group - Unconfirmed bioactivity |
| 3,3,3-Trifluoropropanimidamide | - Enhanced lipophilicity - Metabolic resistance |
- High molecular weight reduces bioavailability |
| Safinamide Derivatives | - Proven MAO-B inhibition - Clinical relevance |
- Complex synthesis with multiple substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
